

Butyl phthalyl butyl glycolate chemical structure and properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl phthalyl butyl glycolate*

Cat. No.: *B167150*

[Get Quote](#)

Butyl Phthalyl Butyl Glycolate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of **Butyl Phthalyl Butyl Glycolate**. The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

Butyl Phthalyl Butyl Glycolate, with the CAS number 85-70-1, is a phthalate ester. Its chemical structure consists of a benzene ring with two adjacent carboxylate groups. One carboxylate group is esterified with a butyl group, and the other is esterified with a butyl glycolate group.

Systematic Name: 2-butoxy-2-oxoethyl butyl benzene-1,2-dicarboxylate[1]

Common Synonyms: Butoxycarbonylmethyl butyl phthalate, Butyl carbobutoxymethyl phthalate, Santicizer B 16, Morflex 190[1]

Below is a two-dimensional representation of the chemical structure of **Butyl Phthalyl Butyl Glycolate**.

Figure 1: Chemical Structure of **Butyl Phthalyl Butyl Glycolate**

Physicochemical Properties

Butyl Phthalyl Butyl Glycolate is a colorless to light yellow, odorless, and oily liquid.^[2] It is characterized by its low volatility and good stability to heat and light. A summary of its key quantitative properties is presented in the table below.

Property	Value	Unit	Reference(s)
Molecular Formula	C18H24O6	[1]	
Molecular Weight	336.38	g/mol	[1]
CAS Number	85-70-1	[1]	
Density	1.097	g/cm ³	
Boiling Point	345	°C	
Melting Point	< -35	°C	
Flash Point	199	°C	
Water Solubility	8.8	mg/L at 25°C	[1]
logP (Octanol-Water Partition Coefficient)	4.6	[1]	

Synthesis of Butyl Phthalyl Butyl Glycolate

The synthesis of **Butyl Phthalyl Butyl Glycolate** is typically achieved through a two-step esterification process starting from phthalic anhydride. The first step involves the alcoholysis of phthalic anhydride with n-butanol to form monobutyl phthalate. This is a rapid and exothermic reaction. The second, slower step is the esterification of the remaining carboxylic acid group of the monoester with butyl glycolate. This is a reversible reaction, and the removal of water is necessary to drive the equilibrium towards the formation of the final product.^[1]

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Butyl Phthalyl Butyl Glycolate**. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.

Materials:

- Phthalic Anhydride
- n-Butanol
- Butyl Glycolate
- Sulfuric Acid (catalyst)
- Sodium Bicarbonate solution (for neutralization)
- Anhydrous Sodium Sulfate (for drying)
- Toluene (for azeotropic removal of water)
- Rotary evaporator
- Distillation apparatus

Procedure:

- Step 1: Formation of Monobutyl Phthalate
 - In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phthalic anhydride and a molar excess of n-butanol.
 - Slowly add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux. The reaction is typically rapid and exothermic.
 - Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value.
- Step 2: Esterification with Butyl Glycolate

- Once the formation of the monoester is complete, add a slight molar excess of butyl glycolate to the reaction mixture.
- Add a suitable solvent like toluene to facilitate the azeotropic removal of water.
- Continue to heat the mixture at reflux, collecting the water in a Dean-Stark trap.
- The reaction is driven to completion by the continuous removal of water. Monitor the reaction until no more water is collected.

- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent (toluene) and excess n-butanol under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation to obtain pure **Butyl Phthalyl Butyl Glycolate**.

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

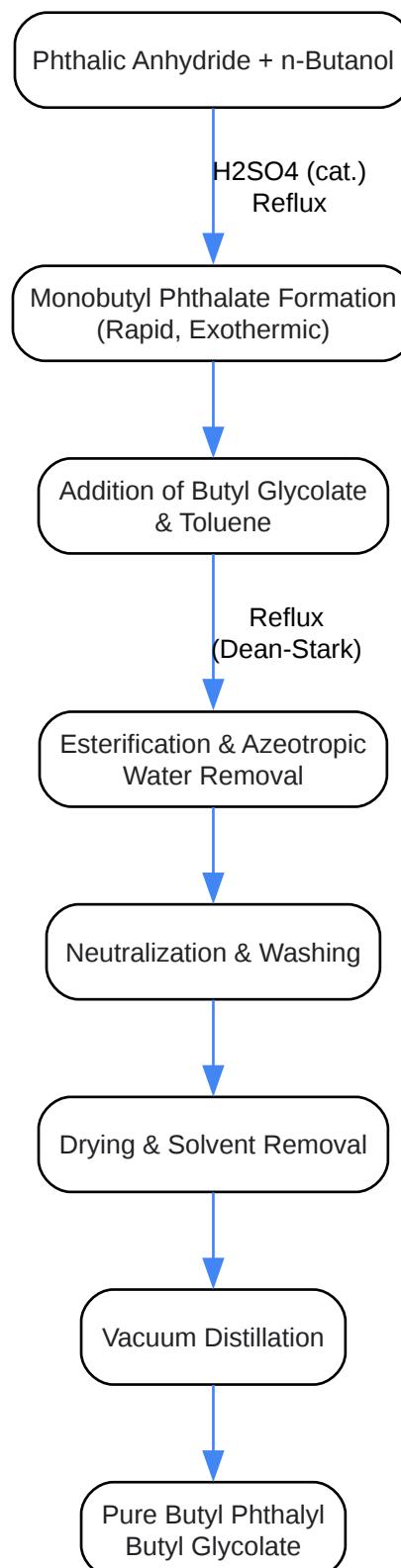

[Click to download full resolution via product page](#)

Figure 2: Synthesis Workflow for **Butyl Phthalyl Butyl Glycolate**

Applications and Significance

The primary application of **Butyl Phthalyl Butyl Glycolate** is as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers.^[2] Its function is to increase the flexibility, durability, and workability of the plastic material. Its low volatility and good stability to heat and light make it a suitable choice for various applications, including flexible films and coatings.

Safety and Toxicology

For detailed and up-to-date safety and toxicology information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. As with any chemical, proper handling procedures, including the use of personal protective equipment (PPE), should be followed in a well-ventilated laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl phthalyl butyl glycolate | C18H24O6 | CID 6819 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Butyl phthalyl butyl glycolate chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167150#butyl-phthalyl-butyl-glycolate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com